Cas no 89982-34-3 (Phosphonium, (9-anthracenylphenylmethyl)triphenyl-, chloride)
89982-34-3 structure
Product Name:Phosphonium, (9-anthracenylphenylmethyl)triphenyl-, chloride
N.o CAS:89982-34-3
MF:C39H30ClP
MW:565.082270145416
CID:584240
PubChem ID:71327082
Update Time:2025-04-19
Phosphonium, (9-anthracenylphenylmethyl)triphenyl-, chloride Propriedades químicas e físicas
Nomes e Identificadores
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- Phosphonium, (9-anthracenylphenylmethyl)triphenyl-, chloride
- [anthracen-9-yl(phenyl)methyl]-triphenylphosphanium,chloride
- [(Anthracen-9-yl)(phenyl)methyl](triphenyl)phosphanium chloride
- DTXSID60756192
- 89982-34-3
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- Inchi: 1S/C39H30P.ClH/c1-5-17-30(18-6-1)39(38-36-27-15-13-19-31(36)29-32-20-14-16-28-37(32)38)40(33-21-7-2-8-22-33,34-23-9-3-10-24-34)35-25-11-4-12-26-35;/h1-29,39H;1H/q+1;/p-1
- Chave InChI: LYOWPKFAHMVGNT-UHFFFAOYSA-M
- SMILES: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C(C1C=CC=CC=1)C1C2C=CC=CC=2C=C2C=CC=CC=12
Propriedades Computadas
- Massa Exacta: 564.1773656g/mol
- Massa monoisotópica: 564.1773656g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 41
- Contagem de Ligações Rotativas: 6
- Complexidade: 696
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0Ų
Phosphonium, (9-anthracenylphenylmethyl)triphenyl-, chloride Literatura Relacionada
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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